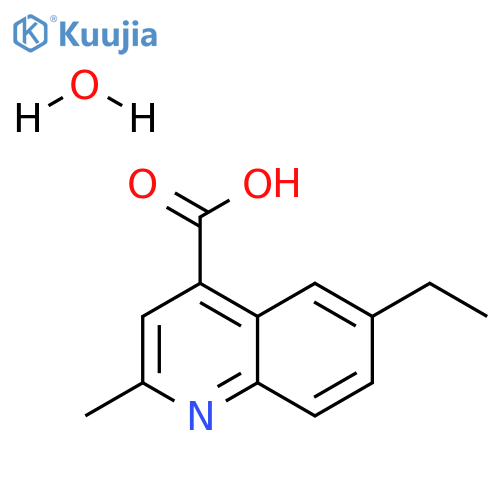

Cas no 1609404-19-4 (6-ethyl-2-methyl-4-quinolinecarboxylic acid hydrate)

6-ethyl-2-methyl-4-quinolinecarboxylic acid hydrate 化学的及び物理的性質

名前と識別子

-

- 6-ethyl-2-methyl-4-quinolinecarboxylic acid hydrate

-

- MDL: MFCD13193828

- インチ: 1S/C13H13NO2.H2O/c1-3-9-4-5-12-10(7-9)11(13(15)16)6-8(2)14-12;/h4-7H,3H2,1-2H3,(H,15,16);1H2

- InChIKey: BRNXXRFHYKZURH-UHFFFAOYSA-N

- ほほえんだ: N1=C2C(C=C(CC)C=C2)=C(C(O)=O)C=C1C.[H]O[H]

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

6-ethyl-2-methyl-4-quinolinecarboxylic acid hydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB215415-1g |

6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate, 95%; . |

1609404-19-4 | 95% | 1g |

€94.10 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1262609-5g |

6-ethyl-2-methyl-4-quinolinecarboxylic acid hydrate |

1609404-19-4 | 95% | 5g |

$175 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1262609-10g |

6-ethyl-2-methyl-4-quinolinecarboxylic acid hydrate |

1609404-19-4 | 95% | 10g |

$260 | 2024-06-06 | |

| abcr | AB215415-50 g |

6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate; 95% |

1609404-19-4 | 50g |

€663.40 | 2022-06-11 | ||

| A2B Chem LLC | AI87597-10g |

6-ethyl-2-methyl-4-quinolinecarboxylic acid hydrate |

1609404-19-4 | 95% | 10g |

$175.00 | 2024-04-20 | |

| abcr | AB215415-10g |

6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate, 95%; . |

1609404-19-4 | 95% | 10g |

€269.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1262609-10g |

6-ethyl-2-methyl-4-quinolinecarboxylic acid hydrate |

1609404-19-4 | 95% | 10g |

$260 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1262609-1g |

6-ethyl-2-methyl-4-quinolinecarboxylic acid hydrate |

1609404-19-4 | 95% | 1g |

$85 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1262609-5g |

6-ethyl-2-methyl-4-quinolinecarboxylic acid hydrate |

1609404-19-4 | 95% | 5g |

$175 | 2025-02-26 | |

| abcr | AB215415-10 g |

6-Ethyl-2-methyl-4-quinolinecarboxylic acid hydrate; 95% |

1609404-19-4 | 10g |

€228.20 | 2022-06-11 |

6-ethyl-2-methyl-4-quinolinecarboxylic acid hydrate 関連文献

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

6-ethyl-2-methyl-4-quinolinecarboxylic acid hydrateに関する追加情報

6-Ethyl-2-Methyl-4-Quinolinecarboxylic Acid Hdrate (CAS No. 1609404-19-4): A Comprehensive Overview

6-Ethyl-2-Methyl-4-Quinolinecarboxylic Acid Hdrate, also known by its CAS number 1609404-19-4, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that have been extensively studied for their diverse biological activities and industrial applications. The structure of 6-Ethyl-2-Methyl-4-Quinolinecarboxylic Acid Hdrate features a quinoline ring system with substituents at positions 2, 4, and 6, which contribute to its unique chemical properties and functional versatility.

The quinoline skeleton is a fundamental framework in many natural products and synthetic compounds. In the case of 6-Ethyl-2-Methyl-4-Quinolinecarboxylic Acid Hdrate, the substitution pattern plays a crucial role in determining its reactivity, solubility, and biological interactions. Recent studies have highlighted the potential of this compound as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents. The carboxylic acid group at position 4, for instance, can undergo various chemical transformations to yield derivatives with enhanced bioavailability and therapeutic efficacy.

One of the most notable aspects of 6-Ethyl-2-Methyl-4-Quinolinecarboxylic Acid Hdrate is its role in medicinal chemistry. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could serve as a lead molecule for developing novel anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, its quinoline core has been implicated in modulating cellular signaling pathways associated with cancer progression, making it a promising candidate for anticancer drug discovery.

In addition to its pharmacological applications, 6-Ethyl-2-Methyl-4 Quinolinecarboxylic Acid Hdrate has garnered attention in materials science due to its potential as a building block for advanced materials. The compound's aromaticity and functional groups make it suitable for constructing supramolecular assemblies, coordination polymers, and organic semiconductors. Recent advancements in nanotechnology have leveraged the unique electronic properties of quinoline derivatives to develop high-performance electronic devices, including organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

The synthesis of 6-Ethyl 2 Methyl 4 Quinolinecarboxylic Acid Hdrate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps include Friedlander synthesis for constructing the quinoline ring system, followed by functionalization at specific positions using nucleophilic substitution or electrophilic aromatic substitution techniques. Modern methodologies have optimized these processes by incorporating catalytic systems and green chemistry principles to minimize environmental impact.

From an environmental standpoint, understanding the fate and toxicity of 6-Ethyl 2 Methyl 4 Quinolinecarboxylic Acid Hdrate is critical for its safe handling and application. Recent toxicological studies have evaluated its acute and chronic toxicity profiles in various model organisms, providing insights into potential risks associated with occupational exposure or environmental release. These studies emphasize the importance of implementing robust safety protocols during synthesis and application.

In conclusion, 6-Ethyl 2 Methyl 4 Quinolinecarboxylic Acid Hdrate (CAS No. 1609404 19 4) stands as a versatile compound with multifaceted applications across diverse scientific disciplines. Its structural features render it an invaluable tool in drug discovery, materials science, and chemical synthesis. As research continues to uncover new dimensions of its utility, this compound is poised to play an increasingly significant role in advancing both academic knowledge and industrial innovation.

1609404-19-4 (6-ethyl-2-methyl-4-quinolinecarboxylic acid hydrate) 関連製品

- 2137677-71-3(1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)-)

- 2580181-70-8(tert-butyl 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetate)

- 2171691-70-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-methylpyridin-3-yl)carbamoylpropanoic acid)

- 2171963-16-7(1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)

- 1806740-93-1(Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate)

- 2228820-38-8(3-(4-chloro-1-ethyl-1H-imidazol-5-yl)oxypiperidine)

- 1482636-30-5(Cyclohexane, 1-(bromomethyl)-1-propyl-)

- 1805623-61-3(3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine)

- 220424-73-7((2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid)

- 2309604-07-5(2-methoxy-5-{2-methyl-2-(thiophen-3-yl)propylsulfamoyl}benzamide)